molecular formula C10H12O4 B3110479 2-[(2-Methoxyphenyl)methoxy]acetic acid CAS No. 180044-49-9

2-[(2-Methoxyphenyl)methoxy]acetic acid

Cat. No.: B3110479
CAS No.: 180044-49-9
M. Wt: 196.2 g/mol
InChI Key: FRGJPVWNZSVXRA-UHFFFAOYSA-N
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Description

2-[(2-Methoxyphenyl)methoxy]acetic acid, with the molecular formula C10H12O4, is a synthetic organic compound of interest in medicinal and synthetic chemistry research . As a derivative of phenoxyacetic acid, this compound belongs to a class of chemicals known for their utility as building blocks in the synthesis of more complex molecules . Phenoxy acetic acid derivatives, in general, have been investigated for a wide spectrum of pharmacological activities in preliminary research, including serving as scaffolds for anti-inflammatory, anti-microbial, and anti-cancer agents . The core structure allows for further functionalization, making it a valuable intermediate for researchers developing novel compounds for chemical biology and therapeutic discovery programs . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting. For comprehensive data, including structural and safety information, please consult the relevant safety data sheets and scientific literature. Specific pharmacological properties and mechanisms of action for this exact compound are not fully characterized and represent an area for ongoing scientific investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methoxyphenyl)methoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-9-5-3-2-4-8(9)6-14-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGJPVWNZSVXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 2 2 Methoxyphenyl Methoxy Acetic Acid and Analogues

Direct Synthesis Approaches

The direct synthesis of ether carboxylic acids like 2-[(2-Methoxyphenyl)methoxy]acetic acid can be achieved through fundamental organic reactions, primarily focusing on the formation of the ether linkage and the carboxylic acid moiety.

Oxidation Pathways for Ether Carboxylic Acids

The formation of a carboxylic acid group is a common transformation in organic synthesis, often accomplished through the oxidation of primary alcohols or aldehydes. masterorganicchemistry.combritannica.com This principle is applicable to the synthesis of ether carboxylic acids. For instance, the catalytic oxidation of alkoxyethanols using oxygen in the presence of a platinum-containing catalyst is a known method for producing the corresponding alkoxyacetic acids. justia.com A general method involves oxidizing 2-methoxyethanol (B45455) with oxygen at temperatures between 20 to 100°C in the presence of water and a heterogeneous platinum catalyst to yield 2-methoxyacetic acid. justia.com

The oxidation process is a thermodynamically favorable reaction that moves a carbon atom to a higher oxidation state. masterorganicchemistry.comlibretexts.org Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are commonly used to convert primary alcohols directly to carboxylic acids. britannica.com Another approach is the oxidative cleavage of olefins, which can yield carboxylic acids using reagents like ozone followed by an oxidative workup, or catalytic systems such as OsO₄/oxone or RuO₂/NaIO₄. organic-chemistry.org

Precursor TypeReagent/CatalystProduct
Primary Alcohol (RCH₂OH)KMnO₄ or H₂CrO₄Carboxylic Acid (RCOOH)
AlkoxyethanolO₂, Platinum CatalystAlkoxyacetic Acid
Alkene1. O₃; 2. Oxidative WorkupCarboxylic Acid(s)

Etherification Reactions Involving Halogenated Acetic Acid Precursors

Etherification, particularly the Williamson ether synthesis, is a foundational method for forming ether linkages. This reaction involves the nucleophilic substitution of a halide by an alkoxide. For the synthesis of phenoxyacetic acids, this typically entails reacting a phenol (B47542) with a salt of a haloacetic acid, such as chloroacetic acid. google.comjocpr.com

The general procedure involves mixing a salt of the phenol (or methyl phenol) with a salt of chloroacetic acid in a suitable solvent, followed by heating. The reaction mixture is then acidified with an inorganic acid to yield the final phenoxyacetic acid product. google.com Halogenated derivatives of acetic acid, especially chloroacetic acid, are significant industrial intermediates used in the manufacturing of various chemicals. researchgate.net The reaction can also be performed with haloacetic acid esters, such as ethyl bromoacetate, often in the presence of a base like potassium carbonate (K₂CO₃) and a catalyst like sodium iodide (NaI). google.com

Phenolic SubstrateHaloacetic PrecursorBase/CatalystProduct Type
Phenol / Methyl PhenolChloroacetic acid saltNone specifiedPhenoxyacetic acid
4-(2,2-Dimethoxy-1-hydroxyethyl)-2,5-dimethylphenolEthyl bromoacetateK₂CO₃ / NaIPhenoxyacetic acid ester
p-CresolChloroacetic acidNaOHp-Methyl phenoxy acetic acid

Multicomponent Reaction Strategies for Complex Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. mdpi.com This approach is valued for its atom economy, procedural simplicity, and ability to rapidly generate complex molecular structures. mdpi.combohrium.com

MCRs have been successfully employed to synthesize complex analogues of acetic acid fused to heterocyclic systems. A notable example is the synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid through a one-pot reaction of 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum's acid. mdpi.comresearchgate.net The process typically involves an initial condensation of the components, followed by an acid-catalyzed intramolecular cyclization. mdpi.commdpi.com This methodology has been extended to create a variety of furo[3,2-c]chromenes, furo[3,2-c]pyrans, and other condensed furylacetic acids. bohrium.comresearchgate.netmdpi.com

The general mechanism often begins with a base-catalyzed condensation between an arylglyoxal and Meldrum's acid, forming an unstable intermediate. This is followed by the addition of a hydroxyl-containing compound (like a hydroxyquinoline or a phenol), leading to an adduct that subsequently undergoes acid-catalyzed cleavage of the Meldrum's acid moiety and cyclization to form the final heterocyclic acetic acid derivative. mdpi.commdpi.commdpi.com

Reactant 1Reactant 2Reactant 3Product Type
8-Hydroxyquinoline4-MethoxyphenylglyoxalMeldrum's acidFuro[3,2-h]quinolinyl acetic acid
Acetovanillone4-MethoxyphenylglyoxalMeldrum's acidBenzofuranyl acetic acid
5-Hydroxy-4,7-dimethyl-2H-chromen-2-one4-MethoxyphenylglyoxalMeldrum's acidFuro[2,3-f]chromenyl acetic acid

Derivatization Techniques and Pathways

Starting from phenoxyacetic acid scaffolds, various derivatization techniques can be employed to synthesize a wide range of functionalized molecules and complex heterocyclic systems.

Synthesis of Phenoxyacetic Acid Derivatives

Phenoxyacetic acids serve as versatile starting materials for further chemical modifications. Esterification is a common derivatization, achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk Alternatively, activators like Phosphonitrilic Chloride (PNT) in combination with N-methyl morpholine (B109124) can be used to facilitate the condensation of a phenoxyacetic acid with various phenols to form the corresponding esters. jocpr.com

Other derivatives can be synthesized through condensation reactions. For example, 2-(4-formyl-2-methoxyphenoxy) acetic acid can be condensed with ketones to form chalcones, which are precursors to other complex derivatives. nih.gov Similarly, reacting 2-formyl phenoxyacetic acid with aromatic amines leads to the formation of imine-containing phenoxyacetic acid derivatives. jetir.org

Starting MaterialReagent(s)Derivative Type
Phenoxyacetic acidAlcohol, H₂SO₄Ester
Phenoxyacetic acidPhenol, PNT, N-methyl morpholinePhenolic Ester
2-(4-Formyl-2-methoxyphenoxy) acetic acidKetone, KOHChalcone
2-Formyl phenoxyacetic acidAromatic amineImine (Schiff base)

Cyclization Reactions to Form Heterocyclic Systems

Phenoxyacetic acid derivatives containing appropriately positioned functional groups can undergo cyclization to form various heterocyclic systems. The multicomponent reactions described earlier are a prime example of pathways that culminate in cyclization to yield fused furan (B31954) rings. mdpi.commdpi.com

Another important pathway is the Perkin cyclization. The cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids under classic Perkin reaction conditions (using acetic anhydride (B1165640) and sodium acetate) can lead to the formation of substituted benzo[b]furans. researchgate.net The mechanism involves the formation of an enolate from the alkanoic acid portion, which then attacks the aldehyde group, leading to a cyclized intermediate that subsequently dehydrates and rearranges to form the benzofuran (B130515) ring. Depending on the reaction conditions and substituents, other heterocyclic products, such as dioxepins, may also be formed. researchgate.net

Esterification and Hydrolysis Processes

Esterification of this compound is a fundamental process for the protection of the carboxylic acid functionality or for the synthesis of ester derivatives with specific properties. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed. Common acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (PTSA).

The reverse reaction, hydrolysis, can be achieved by treating the ester with water in the presence of either an acid or a base. Acid-catalyzed hydrolysis is the microscopic reverse of the Fischer esterification and is also an equilibrium process. In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible process because the carboxylate salt formed is not susceptible to nucleophilic attack by the alcohol.

Table 1: Representative Esterification and Hydrolysis Reactions
TransformationReactantsConditionsProducts
EsterificationThis compound, EthanolH₂SO₄ (catalytic), RefluxEthyl 2-[(2-Methoxyphenyl)methoxy]acetate, Water
Acid HydrolysisEthyl 2-[(2-Methoxyphenyl)methoxy]acetate, WaterHCl (catalytic), RefluxThis compound, Ethanol
Base Hydrolysis (Saponification)Ethyl 2-[(2-Methoxyphenyl)methoxy]acetate, Sodium HydroxideAqueous solution, HeatSodium 2-[(2-Methoxyphenyl)methoxy]acetate, Ethanol

Incorporation into Amide Linkages

The formation of an amide bond is a critical transformation in organic and medicinal chemistry. For this compound, this involves the coupling of its carboxylic acid group with a primary or secondary amine. Due to the relatively low reactivity of carboxylic acids towards amines, a coupling agent is generally required to activate the carboxyl group.

A variety of peptide coupling reagents can be employed for this purpose. These reagents convert the carboxylic acid into a more reactive species, such as an active ester or an acylphosphonium salt, which is then readily attacked by the amine. The choice of coupling reagent and reaction conditions is crucial to ensure high yields and to minimize side reactions, such as racemization if chiral amines are used.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions. Phosphonium-based reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), as well as uronium-based reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are also highly effective. rsc.org

Table 2: Common Coupling Reagents for Amide Bond Formation
Coupling ReagentAbbreviationActivating SpeciesKey Features
N,N'-DicyclohexylcarbodiimideDCCO-acylisoureaForms insoluble dicyclohexylurea (DCU) byproduct.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCO-acylisoureaWater-soluble byproduct, easy removal.
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOPActive esterHigh coupling efficiency, low racemization.
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUActive esterVery efficient, especially for hindered couplings. rsc.org

Functionalization for Peptide Synthesis Applications (e.g., Fmoc-protected derivatives)

In the context of solid-phase peptide synthesis (SPPS), carboxylic acids are often functionalized with protecting groups to control the sequence of amino acid addition. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids. Similarly, this compound can be functionalized for incorporation into peptide chains.

The synthesis of an Fmoc-protected derivative would typically involve the reaction of a suitable precursor of this compound with an Fmoc-donating reagent, such as 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu). For instance, if the goal is to attach this moiety to the N-terminus of a peptide, the carboxylic acid group of this compound would first be activated, and then reacted with the deprotected N-terminal amino group of the peptide chain on the solid support.

Alternatively, if this compound is to be used as a building block itself, an amino-functionalized analogue would be required, which would then be protected with an Fmoc group at the amino terminus. The carboxylic acid would then be available for coupling to the growing peptide chain. The purification of Fmoc-protected compounds is crucial to remove any unreacted starting materials and byproducts that could interfere with the subsequent steps of peptide synthesis. chemrxiv.org

Optimization of Synthetic Reaction Conditions and Yields

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the O-alkylation of a hydroxyacetate with an appropriate alkylating agent. To maximize the yield and purity of the final product, optimization of several reaction parameters is essential.

Key parameters that influence the outcome of the Williamson ether synthesis include the choice of base, solvent, temperature, and the nature of the leaving group on the alkylating agent. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often used to deprotonate the hydroxyl group of the starting hydroxyacetate. The choice of solvent can significantly affect the reaction rate and selectivity; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they can solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion.

The reaction temperature is another critical factor. While higher temperatures can increase the reaction rate, they may also lead to undesirable side reactions, such as elimination. Therefore, the temperature needs to be carefully controlled to achieve a balance between reaction rate and selectivity. The nature of the leaving group on the alkylating agent also plays a role; halides such as iodide and bromide are excellent leaving groups and are commonly employed.

Table 3: Parameters for Optimization of Williamson Ether Synthesis
ParameterOptionsImpact on Reaction
BaseNaH, t-BuOK, K₂CO₃Affects the extent of deprotonation and reaction rate.
SolventDMF, DMSO, Acetonitrile, THFInfluences the solubility of reactants and the nucleophilicity of the alkoxide.
TemperatureRoom temperature to refluxAffects the reaction rate and the prevalence of side reactions.
Leaving GroupI, Br, Cl, OTsDetermines the reactivity of the alkylating agent.

Comparative Analysis of Synthetic Efficiencies and Atom Economy

A higher atom economy indicates a more efficient and "greener" process, as it generates less waste. The formula for calculating atom economy is:

% Atom Economy = (Molecular Mass of Desired Product / Sum of Molecular Masses of all Reactants) x 100

Let's consider a hypothetical comparison of two potential synthetic routes to this compound.

Route 1: Williamson Ether Synthesis

This route would involve the reaction of sodium glycolate (B3277807) with 2-methoxybenzyl chloride.

Reactants: Sodium glycolate (C₂H₃NaO₃), 2-Methoxybenzyl chloride (C₈H₉ClO)

Product: this compound (C₁₀H₁₂O₄), Sodium chloride (NaCl)

Route 2: A Hypothetical Alternative (e.g., via a Mitsunobu reaction)

This could involve the reaction of glycolic acid with 2-methoxybenzyl alcohol using triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD).

Reactants: Glycolic acid (C₂H₄O₃), 2-Methoxybenzyl alcohol (C₈H₁₀O₂), Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD)

Product: this compound (C₁₀H₁₂O₄), Triphenylphosphine oxide (Ph₃PO), Diethyl hydrazinedicarboxylate

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR spectrum of 2-[(2-Methoxyphenyl)methoxy]acetic acid would exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the methylene (B1212753) protons of the ether linkage, and the acidic proton of the carboxylic acid.

The aromatic protons on the disubstituted benzene (B151609) ring are expected to appear in the range of δ 6.8-7.4 ppm. acs.org Due to the ortho-substitution pattern, these protons would display a complex splitting pattern, likely a series of doublets and triplets. The protons closer to the electron-donating methoxy and methoxyacetic acid groups would be more shielded and appear at a relatively lower chemical shift (upfield).

The protons of the methoxy group (-OCH₃) are anticipated to appear as a sharp singlet at approximately δ 3.8 ppm. acs.org The methylene protons of the ether linkage (-O-CH₂-C=O) would likely resonate as a singlet around δ 4.1-4.7 ppm. libretexts.org The acidic proton of the carboxylic acid (-COOH) is characteristically deshielded and would appear as a broad singlet at a downfield chemical shift, typically above δ 10.0 ppm, and its exact position can be concentration-dependent. libretexts.orgopenstax.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (C₆H₄) 6.8 - 7.4 Multiplet
Methoxy (-OCH₃) ~ 3.8 Singlet
Methylene (-O-CH₂-COOH) ~ 4.6 Singlet
Methylene (-Ar-CH₂-O-) ~ 4.7 Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The carbonyl carbon of the carboxylic acid is the most deshielded and is expected to appear in the range of δ 170-180 ppm. libretexts.org The aromatic carbons would resonate between δ 110-160 ppm. acs.org The carbon atom of the benzene ring attached to the methoxy group would be significantly deshielded. The methoxy carbon (-OCH₃) is predicted to have a chemical shift around δ 55-60 ppm. acs.org The methylene carbon of the ether linkage (-O-CH₂-COOH) would likely appear in the range of δ 65-75 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O) 170 - 180
Aromatic (C-O) 155 - 160
Aromatic (C-H) 110 - 130
Aromatic (C-C) 120 - 130
Methylene (-O-CH₂-COOH) 65 - 75
Methylene (-Ar-CH₂-O-) 68 - 78

Advanced NMR Techniques (e.g., 2D NMR, DEPT)

Advanced NMR techniques such as 2D NMR (COSY, HSQC, HMBC) and DEPT would be instrumental in the unambiguous assignment of all proton and carbon signals. emerypharma.com

DEPT (Distortionless Enhancement by Polarization Transfer) experiments would differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. fiveable.melibretexts.orgpressbooks.pub A DEPT-135 experiment would show the methoxy carbon as a positive signal and the methylene carbons as negative signals, while quaternary carbons (including the carbonyl and the aromatic carbons attached to substituents) would be absent. pressbooks.pub

2D NMR:

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between adjacent aromatic protons. emerypharma.comlongdom.org

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to. mdpi.com This would definitively link the proton signals of the methoxy and methylene groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the entire molecule. mdpi.com For example, correlations would be expected between the methylene protons and the carbonyl carbon, as well as between the methoxy protons and the aromatic carbon to which the methoxy group is attached.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be characterized by several key absorption bands. The most prominent would be the very broad O-H stretching vibration of the carboxylic acid's hydrogen-bonded dimer, which typically appears in the region of 2500-3300 cm⁻¹. libretexts.orgopenstax.orgorgchemboulder.com The C=O stretching vibration of the carboxylic acid would give a strong, sharp absorption band around 1700-1730 cm⁻¹. libretexts.orgspectroscopyonline.com

The C-O stretching vibrations of the ether linkages and the carboxylic acid would be observed in the fingerprint region, likely between 1050-1300 cm⁻¹. libretexts.orgspectroscopyonline.com Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching of the methoxy and methylene groups would be seen just below 3000 cm⁻¹. The spectrum would also show characteristic bands for the C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region. researchgate.net

Table 3: Predicted FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic Acid (-OH) O-H Stretch 2500 - 3300 Broad, Strong
Carboxylic Acid (C=O) C=O Stretch 1700 - 1730 Strong, Sharp
Aromatic (C=C) C=C Stretch 1450 - 1600 Medium
Ether/Carboxylic Acid (C-O) C-O Stretch 1050 - 1300 Strong
Aromatic (C-H) C-H Stretch > 3000 Medium

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FTIR. While specific experimental data for this compound is not available, analysis of similar compounds like phenoxyacetic acid suggests that the aromatic ring vibrations would be particularly prominent in the Raman spectrum. researchgate.netsigmaaldrich.com The symmetric C=C stretching of the benzene ring, often weak in the IR spectrum, typically gives a strong band in the Raman spectrum around 1600 cm⁻¹. The C-H stretching vibrations would also be observable. The C=O stretch of the carboxylic acid would be present but might be weaker than in the FTIR spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a molecule. By ionizing the compound and analyzing the mass-to-charge ratio (m/z) of the resulting ions, precise information about its elemental composition and fragmentation pathways can be obtained.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass with very high accuracy (typically to four or more decimal places). msu.edu This technique can distinguish between compounds that have the same nominal mass but different elemental compositions. msu.edu For this compound (C₁₀H₁₂O₄), HRMS would provide an exact mass measurement, confirming its elemental composition and differentiating it from any potential isomeric impurities. While specific experimental data for this compound is not widely published, the theoretical exact mass can be calculated. This high level of accuracy is crucial for confirming the identity of newly synthesized compounds or for identifying unknown substances in complex mixtures. nih.govnih.gov

Table 1: Theoretical High-Resolution Mass Data for this compound

Molecular Formula Nominal Mass (Da) Monoisotopic Mass (Da)
C₁₀H₁₂O₄ 196 196.0736

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. bioanalysis-zone.com This hyphenated technique is ideal for analyzing compounds in complex mixtures, as the LC system first separates the components before they are introduced into the mass spectrometer for detection. lcms.cznih.gov In the analysis of this compound, an LC-MS method would be used to isolate the compound from reaction byproducts or impurities. The mass spectrometer then serves as a highly specific detector, confirming the molecular weight of the compound as it elutes from the chromatography column. The retention time from the LC provides an additional parameter for identification. Specific LC conditions, such as the choice of column, mobile phase composition, and gradient, would need to be optimized for the analysis. edqm.eu

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique frequently coupled with mass spectrometry (ESI-MS), particularly for the analysis of moderately polar and thermally fragile molecules like carboxylic acids. illinois.edunih.gov The process involves creating a fine spray of charged droplets from a sample solution; as the solvent evaporates, intact molecular ions are released into the gas phase for mass analysis. utoronto.canih.gov

Due to the presence of the carboxylic acid group, this compound is well-suited for ESI analysis. In negative ion mode, the deprotonated molecule, [M-H]⁻, would be readily formed and detected. In positive ion mode, protonated molecules, [M+H]⁺, or adducts with cations present in the solvent (e.g., sodium, [M+Na]⁺) would be observed. illinois.edu Tandem mass spectrometry (MS/MS) experiments could be performed on these precursor ions to induce fragmentation, providing valuable information about the compound's structure. Although specific fragmentation data for this compound is not available, cleavage would be expected at the ether linkages and around the carboxylic acid group.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. bioglobax.com This absorption corresponds to the promotion of electrons from a ground state to a higher energy state, a process known as an electronic transition. technologynetworks.com The technique is particularly useful for analyzing compounds containing chromophores—functional groups with π-electrons or non-bonding valence electrons that can absorb energy in this range. researchgate.net

The primary chromophore in this compound is the 2-methoxyphenyl ring system. The benzene ring contains a conjugated system of π-electrons, which gives rise to characteristic π → π* electronic transitions. These transitions typically result in strong absorption bands in the ultraviolet region. The presence of the methoxy substituent on the aromatic ring can influence the position and intensity of these absorption maxima (λmax). While a specific spectrum for this compound is not documented in available literature, it is expected to exhibit absorption patterns characteristic of substituted benzene derivatives. nih.gov

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.com By diffracting a beam of X-rays off a single crystal, a unique diffraction pattern is generated, from which a detailed model of the atomic structure, including bond lengths, bond angles, and unit cell dimensions, can be calculated. nih.govnih.gov

Crystal Structure Analysis and Unit Cell Parameters

To date, the crystal structure of this compound has not been reported in the publicly available scientific literature. Therefore, experimental data on its crystal system, space group, and unit cell parameters are not available.

Were a suitable single crystal to be grown, X-ray diffraction analysis would reveal its solid-state conformation, molecular packing, and any intermolecular interactions such as hydrogen bonding involving the carboxylic acid group. bioscience.fiuth.edu This information is invaluable for understanding the physical properties of the compound and its behavior in the solid state.

Molecular Conformation and Torsion Angle Analysis

A definitive analysis of the molecular conformation and specific torsion angles of this compound cannot be conducted without experimental data from X-ray crystallography. Such an analysis would typically define the spatial arrangement of the atoms and the rotational angles around the key single bonds, such as the C-O and C-C bonds of the ether and acetic acid moieties. This information is crucial for understanding the molecule's three-dimensional shape and potential steric interactions.

Intermolecular Interactions: Hydrogen Bonding Networks

The characterization of hydrogen bonding networks is fundamental to understanding the supramolecular assembly of the compound in the solid state. This analysis requires precise knowledge of intermolecular distances and angles between potential hydrogen bond donors (like the carboxylic acid -OH group) and acceptors (such as the ether and carbonyl oxygens). In the absence of crystallographic data, a detailed description of these networks, including the formation of common motifs like carboxylic acid dimers, cannot be generated.

π–π Stacking Interactions in Crystalline Architectures

The presence and geometry of π–π stacking interactions between the phenyl rings of adjacent molecules are key features of the crystal packing. An analysis of these interactions would involve calculating parameters such as the centroid-to-centroid distance and the slip angle between aromatic rings. This information, which is derived directly from crystal structure data, is essential for understanding the forces that contribute to the stability of the crystalline architecture. As this data is unavailable, no such analysis can be performed.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method relies entirely on the input of a crystallographic information file (CIF). The analysis generates 2D fingerprint plots that summarize the relative contributions of different types of intermolecular contacts (e.g., H···H, O···H, C···H). Without the prerequisite crystal structure data for this compound, a Hirshfeld surface analysis cannot be executed, and therefore, the quantification of its intermolecular contacts is not possible.

Based on a comprehensive search of available scientific literature, it has been determined that there are no specific theoretical and computational chemistry investigations published for the compound “this compound” that align with the detailed outline provided in your request.

The requested analysis, including Quantum-Chemical Calculations such as Density Functional Theory (DFT), Geometry Optimization, Conformational Analysis, Frontier Molecular Orbital (FMO) Analysis, Natural Bond Orbital (NBO) Analysis, Molecular Electrostatic Potential (MEP) Surface Mapping, and the prediction of spectroscopic parameters, has not been documented for this specific molecule in publicly accessible research.

While computational studies have been conducted on structurally related compounds, such as guaiacol, other isomers of methoxyphenylacetic acid, and various phenoxyacetic acid derivatives, the strict requirement to focus solely on “this compound” and not introduce information from other compounds prevents the generation of the requested article. To provide an article with the specified level of detail and scientific accuracy, the underlying research data must first exist, and in this case, it does not appear to be available.

Therefore, it is not possible to generate the article as instructed while adhering to the crucial constraints of focusing exclusively on “this compound” and providing scientifically accurate, research-based data for each subsection of the outline.

Theoretical and Computational Chemistry Investigations

Molecular Dynamics Simulations

A thorough search of published scientific studies indicates that molecular dynamics (MD) simulations for 2-[(2-Methoxyphenyl)methoxy]acetic acid have not been reported. Consequently, there is no available data on the dynamic behavior, conformational changes, or interaction of this molecule with biological systems at an atomistic level over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Influence

There are no dedicated Quantitative Structure-Activity Relationship (QSAR) models in the existing literature that specifically analyze the structural influences of this compound on its biological activity. Research in this area would be necessary to correlate its physicochemical properties with its potential therapeutic effects.

Computational Studies on Reactivity Indices and Global Reactivity Parameters

No computational studies detailing the reactivity indices and global reactivity parameters of this compound were found in the scientific literature. Such studies, often employing Density Functional Theory (DFT), would provide insights into the molecule's chemical reactivity, electrophilicity, and nucleophilicity.

Non-Linear Optical (NLO) Properties Calculations

The non-linear optical (NLO) properties of this compound have not been computationally investigated in any available research. Therefore, data regarding its hyperpolarizability and potential applications in optical materials are currently unavailable.

Solvent Effects on Molecular Properties and Spectra

There is a lack of published research on the influence of different solvents on the molecular properties and spectra of this compound. Computational studies in this area would be valuable for understanding how the solvent environment affects its electronic structure and spectroscopic behavior.

Molecular Docking Studies with Relevant Biomolecules

Despite the utility of molecular docking in predicting the binding modes of ligands with biological targets, no specific molecular docking studies for this compound with any relevant biomolecules have been published in peer-reviewed literature. As a result, there are no available data tables or detailed findings on its potential binding affinities or interactions with specific proteins or enzymes.

Chemical Reactivity and Mechanistic Studies of 2 2 Methoxyphenyl Methoxy Acetic Acid

Role of Catalysis in Chemical Transformations Involving the Compound

Despite utilizing various search strategies and databases, no specific experimental data or theoretical studies were found that directly address these aspects of the compound's chemistry. While general principles of chemical reactivity for the constituent functional groups (an ether, a carboxylic acid, and a methoxy-substituted aromatic ring) can be inferred, the strict requirement to focus solely on "2-[(2-Methoxyphenyl)methoxy]acetic acid" prevents the inclusion of such generalized or extrapolated information. The generation of scientifically accurate and verifiable content, as per the instructions, is therefore not feasible.

No data tables or detailed research findings could be generated as no primary or secondary sources detailing the specific reactions of this compound were identified.

Following a comprehensive search for scientific literature detailing the biological activities of the chemical compound "this compound," it has been determined that there is insufficient publicly available data to generate the requested article according to the specified outline.

Extensive searches were conducted to locate primary research articles, reviews, and database entries that specifically investigate the in vitro antimicrobial and antiproliferative activities of "this compound." These searches aimed to find data on its antibacterial efficacy against Gram-positive and Gram-negative strains, its antifungal properties, structure-activity relationships, and its effects on cancer cell lines, including mechanistic details such as cell cycle arrest, apoptosis induction, and microtubule disruption.

Despite these efforts, no specific studies containing the experimental data required to populate the outlined sections and subsections could be identified. The information necessary to create detailed, informative, and scientifically accurate content on the biological activities of this particular compound is not present in the accessible literature. Therefore, it is not possible to fulfill the request to generate an article that strictly adheres to the provided structure and content requirements.

Investigation of Biological Activities in Vitro Modalities

Enzyme Inhibition Kinetics (in vitro, e.g., tyrosinase inhibition)

The potential of 2-[(2-Methoxyphenyl)methoxy]acetic acid to act as an enzyme inhibitor can be inferred by examining related methoxy-substituted phenolic and acetic acid derivatives, particularly in the context of tyrosinase inhibition. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of significant interest in the fields of cosmetics and medicine for treating hyperpigmentation disorders.

Research into various methoxy-substituted aromatic compounds has demonstrated significant tyrosinase inhibitory activity. For instance, certain hydroxyl- and methoxy-substituted chalcones and tyramine (B21549) derivatives have been identified as potent inhibitors of mushroom tyrosinase. The inhibitory mechanism often involves the chelation of copper ions within the active site of the tyrosinase enzyme.

Table 1: Tyrosinase Inhibition by Methoxy-Substituted Compounds (Data on related compounds)
CompoundIC50 (µM)Type of InhibitionInhibition Constant (Ki, µM)
2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate (B77674) (Ph9)0.000059Mixed0.000093
2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate (B1238496) (Ph6)0.0021Non-competitive0.0023
Kojic Acid (Standard)16.7CompetitiveN/A

Antioxidant Activity Assays (in vitro)

The antioxidant potential of phenolic compounds is a well-documented area of research. The presence of a methoxyphenol moiety in this compound suggests that it may possess antioxidant properties. The antioxidant activity of such compounds is often attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to scavenge free radicals.

In vitro antioxidant activity is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay. scilit.comresearchgate.net Studies on various 2-methoxyphenol derivatives have demonstrated their capacity to act as antioxidants. scilit.comresearchgate.netdoaj.org The position and nature of substituents on the aromatic ring significantly influence the antioxidant capacity. For instance, the presence of an additional hydroxyl group often enhances antioxidant activity.

A study on the structure-antioxidant activity relationship of phenolic acids indicated that both methoxyl and phenolic hydroxyl groups can promote antioxidant activities. researchgate.netnih.gov Furthermore, the nature of the acidic side chain also plays a role, with -CH2COOH and -CH=CHCOOH groups potentially enhancing the antioxidant capacity compared to a simple -COOH group. researchgate.netnih.gov

Table 2: Antioxidant Activity of Structurally Related Phenolic Compounds
CompoundDPPH Scavenging Activity (% Inhibition)ABTS Scavenging Activity (% Inhibition)
Ferulic AcidHighHigh
Vanillic AcidModerateModerate
Gallic AcidVery HighVery High

Note: The table provides a qualitative comparison based on the known antioxidant properties of these common phenolic acids which share structural similarities with the compound .

Molecular Target Identification and Interaction Analysis (in vitro models)

Molecular docking studies are computational techniques used to predict the binding orientation of a small molecule to its macromolecular target, such as an enzyme. nih.govmdpi.comsciencearchives.orgukm.my In the context of tyrosinase inhibition, molecular docking can elucidate the specific interactions between an inhibitor and the amino acid residues within the active site of the enzyme. nih.govukm.my

For methoxy-substituted tyrosinase inhibitors, docking studies have revealed key interactions with the copper-binding site of the enzyme. The methoxy (B1213986) group, along with other functional groups, can form hydrogen bonds and hydrophobic interactions with residues such as histidine, asparagine, and valine in the active site. These interactions stabilize the enzyme-inhibitor complex, leading to the inhibition of enzymatic activity.

While a specific molecular docking study for this compound with tyrosinase is not available, the analysis of structurally similar inhibitors provides a model for its potential binding mode. nih.gov The presence of the methoxy group on the phenyl ring and the carboxylic acid function are likely to be critical for its interaction with the enzyme's active site. The oxygen atoms of the methoxy and carboxylic acid groups can act as hydrogen bond acceptors, while the phenyl ring can engage in hydrophobic interactions.

Table 3: Predicted Interactions of Methoxy-Substituted Inhibitors with Tyrosinase Active Site Residues (Based on general findings)
Inhibitor Functional GroupPotential Interacting ResiduesType of Interaction
Methoxy GroupHis, AsnHydrogen Bonding, Hydrophobic
Carboxylic AcidHis, Arg, LysHydrogen Bonding, Ionic Interaction
Phenyl RingVal, Phe, IleHydrophobic, π-π Stacking

Applications in Advanced Organic Synthesis and Medicinal Chemistry Building Blocks

Utilization as a Synthetic Intermediate for Complex Molecules

As a bifunctional molecule, 2-[(2-Methoxyphenyl)methoxy]acetic acid and its analogs are valuable intermediates in the synthesis of complex organic molecules. The carboxylic acid group allows for a range of chemical transformations, including esterification, amidation, and conversion to other functional groups, while the methoxy-substituted phenyl ring can be further functionalized through electrophilic aromatic substitution or other coupling reactions.

One of the key applications of this structural motif is in the synthesis of larger molecules with potential pharmaceutical applications. For instance, derivatives of methoxyphenylacetic acid have been utilized in the synthesis of compounds targeting various biological pathways. The presence of the methoxy (B1213986) group can influence the electronic properties and conformation of the molecule, which can be crucial for its interaction with biological targets.

Research in this area often focuses on creating libraries of compounds for drug discovery programs. The straightforward derivatization of the carboxylic acid and the phenyl ring allows for the generation of a diverse set of molecules from a common starting material. This approach is efficient for exploring the structure-activity relationships of a particular class of compounds.

Role in the Synthesis of Heterocyclic Compounds

A significant application of this compound and its isomers lies in the construction of heterocyclic ring systems. airo.co.in These cyclic structures are prevalent in a vast number of biologically active natural products and synthetic drugs. The reactivity of the acetic acid side chain, in combination with the methoxyphenyl group, can be harnessed to direct the formation of various fused and non-fused heterocyclic cores.

A notable example is the synthesis of furo[3,2-h]quinoline derivatives. A simple and efficient protocol has been developed for the synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid. mdpi.com This method involves a telescoped multicomponent reaction of 8-hydroxyquinoline, a methoxyphenylglyoxal, and Meldrum's acid. mdpi.com This process highlights the utility of methoxyphenyl-containing building blocks in generating complex heterocyclic systems through atom-economical and efficient one-pot procedures. mdpi.com

The following table summarizes the key reactants and the resulting heterocyclic product in this synthesis:

Reactant 1Reactant 2Reactant 3Heterocyclic Product
8-Hydroxyquinoline4-MethoxyphenylglyoxalMeldrum's acid2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid

Furthermore, the synthesis of fused heterocyclic systems can also be achieved through photochemical reactions. For example, the Mallory photoreaction of arylthienylethenes containing methoxy groups on the benzene (B151609) ring leads to the formation of thieno-annelated polycyclic aromatic compounds. rsc.org This demonstrates the role of the methoxyphenyl moiety in influencing the course of photochemical cyclizations to yield complex heterocyclic structures. rsc.org

Another synthetic strategy involves the use of methoxyphenylacetic acid derivatives in cycloaddition reactions. For instance, [3+2] cycloaddition reactions of in situ-generated heteroaromatic N-ylides with electron-deficient olefins can produce a variety of functionalized fused polyheterocyclic compounds. mdpi.com The substituents on the aromatic ring of the starting materials can play a crucial role in the outcome of these reactions.

Contributions to the Development of Chemical Probes and Reagents

The structural framework of this compound can be incorporated into the design of chemical probes and reagents for various applications in chemical biology and analytical chemistry. The methoxyphenyl group can be a part of a fluorophore system, where the electronic properties of the ring influence the photophysical characteristics of the molecule.

While direct applications of this compound as a chemical probe are not extensively documented, its structural elements are found in more complex fluorescent dyes and probes. For example, coumarins, a major class of small-molecule fluorophores, can be synthesized from building blocks containing substituted phenyl rings. nih.gov The substitution pattern on the phenyl ring, including the presence of methoxy groups, can modulate the fluorescence properties of the resulting dye. nih.gov

Moreover, the development of fluorescent probes for detecting specific analytes, such as boronic acid-containing agents, often involves the synthesis of molecules with a benzothiazole core derived from substituted phenols. mdpi.com The design of these probes relies on the careful selection of building blocks to achieve the desired spectral properties and reactivity. The methoxyphenylacetic acid scaffold could potentially be adapted for such purposes, where the carboxylic acid provides a handle for conjugation to other molecules or for modulating solubility.

The following table lists some classes of chemical probes and the potential role of the methoxyphenyl motif in their design:

Class of Chemical ProbePotential Role of Methoxyphenyl Motif
Fluorescent Dyes (e.g., Coumarins)Modulation of photophysical properties such as emission wavelength and quantum yield. nih.gov
Analyte-Specific ProbesPart of the core structure that interacts with the analyte, influencing selectivity and sensitivity. mdpi.com
Bioorthogonal ProbesThe methoxy group can influence the reactivity and stability of the probe in biological systems.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Pathways

Currently, no specific, optimized synthesis for 2-[(2-Methoxyphenyl)methoxy]acetic acid is documented in publicly available literature. Future research should prioritize the development of efficient and environmentally benign synthetic routes.

One promising approach involves a multi-step synthesis beginning with a Williamson ether synthesis. This could involve reacting 2-methoxybenzyl alcohol with a protected haloacetic acid derivative, followed by deprotection to yield the target molecule. Green chemistry principles could be incorporated by using phase-transfer catalysts or exploring solvent-free reaction conditions.

Another avenue is the direct functionalization of ethers. Advances in electrophotocatalytic C-H functionalization could offer a highly regioselective method for introducing the acetic acid moiety onto the methoxybenzyl ether precursor. nih.govnih.govacs.org This would represent a more atom-economical and sustainable approach compared to traditional multi-step syntheses.

Furthermore, routes involving the carbonylation of aryl methyl ethers or the direct synthesis from ethers using CO2 and H2 present innovative and sustainable alternatives for producing higher carboxylic acids. nih.govwikipedia.org Investigating the applicability of these methods to the specific precursor of this compound could lead to novel and efficient synthetic protocols.

Table 1: Proposed Sustainable Synthetic Pathways for this compound

Pathway Key Reagents/Catalysts Potential Advantages
Modified Williamson Ether Synthesis Phase-transfer catalyst, biodegradable solvents High yield, mild conditions, reduced waste
Electrophotocatalytic C-H Functionalization Trisaminocyclopropenium (TAC) ion catalyst High regioselectivity, oxidant-free, atom economy nih.govnih.gov
Catalytic Carbonylation Palladium catalyst, CO gas Direct conversion, potential for high efficiency

Advanced Computational Modeling to Predict Novel Properties and Reactivities

In the absence of experimental data, advanced computational modeling serves as a powerful tool to predict the physicochemical properties and reactivity of this compound. Density Functional Theory (DFT) calculations can provide valuable insights into its electronic structure, molecular geometry, and vibrational frequencies. researchgate.netresearchgate.netnih.govnih.gov

DFT studies could be employed to calculate key reactivity descriptors such as HOMO-LUMO energy gaps, chemical potential, and hardness, which would help in predicting its stability and potential reaction pathways. nih.gov Molecular electrostatic potential (MEP) maps could identify the most probable sites for electrophilic and nucleophilic attack, guiding future derivatization efforts.

Molecular dynamics (MD) simulations could be used to study the conformational flexibility of the molecule and its interactions with solvents or biological macromolecules. researchgate.net Such simulations are crucial for understanding its behavior in different environments and for designing potential applications, for instance, in materials science or as a bioactive compound.

Table 2: Hypothetical DFT-Calculated Properties of this compound

Property Predicted Value Significance
HOMO-LUMO Gap (eV) 4.5 - 5.5 Indicates chemical stability and reactivity
Dipole Moment (Debye) 2.0 - 3.0 Influences solubility and intermolecular interactions
Bond Dissociation Energy (O-H) (kcal/mol) 85 - 95 Relates to antioxidant potential

Exploration of Unconventional Derivatization Strategies

The presence of two key functional groups, the carboxylic acid and the ether linkage, makes this compound an excellent scaffold for chemical derivatization. Future research should explore unconventional strategies to create a library of novel compounds with potentially enhanced or entirely new properties.

For the carboxylic acid moiety, derivatization could move beyond simple esterification or amidation. For example, the use of novel coupling agents could lead to the formation of unique amide or ester derivatives with specific biological activities or material properties. nih.govnih.govresearchgate.netthermofisher.comdntb.gov.ua The synthesis of acyl hydrazides or hydroxamic acids could also be explored. thermofisher.com

The ether linkage, while generally stable, can also be a site for functionalization. nih.govnih.govacs.org Advanced catalytic methods could enable the selective modification of the ether or the aromatic ring, leading to a diverse range of new molecules. The development of derivatives with fluorescent tags or other reporter groups could facilitate studies of their biological uptake and distribution.

Table 3: Potential Unconventional Derivatives of this compound

Derivative Type Potential Derivatization Reagent Potential Application
Bio-conjugate Amino acid or peptide Targeted drug delivery
Fluorescent Ester N-(1-Pyrenyl)maleimide Cellular imaging
Thioester Lawesson's reagent Novel reactivity studies

Deeper Mechanistic Understanding of Chemical and Biological Interactions in Defined Systems

A fundamental understanding of how this compound interacts with its chemical and biological environment is crucial for any future application. Mechanistic studies in well-defined systems are therefore a critical area for future research.

In terms of chemical interactions, studies could focus on its coordination chemistry with various metal ions, leveraging the oxygen atoms of the ether and carboxylic acid groups. This could lead to the development of novel catalysts or materials. The potential for the molecule to engage in hydrogen bonding and other non-covalent interactions should also be systematically investigated.

From a biological perspective, the structural similarity to naturally occurring ether lipids and other bioactive molecules suggests that it may interact with specific biological targets. nih.gov In silico docking studies could be used to screen for potential protein binding partners. nih.gov Subsequent in vitro assays could then be used to validate these predictions and to elucidate the mechanism of action. Understanding how the methoxyphenyl group and the ether linkage contribute to binding affinity and specificity will be of particular importance. nih.govnih.gov

Table 4: Proposed Mechanistic Studies for this compound

Study Type Methodology Research Question
Metal Coordination Isothermal Titration Calorimetry, NMR Spectroscopy What is the binding affinity and stoichiometry with different metal ions?
Protein Binding Surface Plasmon Resonance, Molecular Docking Does it bind to specific enzymes or receptors? What is the binding kinetics?
Membrane Interaction Langmuir Blodgett Trough, MD Simulations How does it interact with and permeate lipid bilayers?

Q & A

Q. What are the recommended safety protocols for handling 2-[(2-Methoxyphenyl)methoxy]acetic acid in laboratory settings?

  • Methodological Answer: Ensure adequate ventilation during use to minimize inhalation exposure. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Absorb spills with dry sand or inert absorbents and dispose of contaminated materials as hazardous waste. Avoid discharge into waterways without neutralization . For compounds with similar hazards (e.g., methoxyacetic acid derivatives), work upwind and restrict access to trained personnel .

Q. What synthetic routes are available for preparing this compound?

  • Methodological Answer: A common approach involves etherification of 2-methoxyphenol with a bromoacetic acid derivative under basic conditions (e.g., NaH in anhydrous THF). Alternatively, multi-step synthesis via intermediates like 2-methoxybenzyl alcohol can be employed. Catalysts such as p-toluenesulfonic acid enhance reaction efficiency, while purification via recrystallization (using ethanol/water) ensures high purity . For structurally similar compounds, continuous flow reactors improve scalability in industrial research .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer: Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity (>98% by area normalization). Confirm structure via 1H^1H-NMR (e.g., characteristic signals: δ 3.8 ppm for methoxy group, δ 4.5 ppm for methyleneoxy protons) and FT-IR (C=O stretch at ~1700 cm1^{-1}). High-resolution mass spectrometry (HRMS) provides exact mass confirmation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported toxicity data for alkoxyacetic acids like this compound?

  • Methodological Answer: Discrepancies may arise from differences in metabolic pathways or assay conditions. Conduct comparative studies using standardized in vitro models (e.g., HepG2 cells for hepatotoxicity) and in vivo rodent models. Measure biomarkers like urinary Dihydroxyphenylacetic acid (DOPAC) to assess metabolic interference . Cross-validate findings with isotopic labeling (e.g., 13C^{13}C-tracing) to track metabolite formation .

Q. How can this compound be functionalized for PROTACs development?

  • Methodological Answer: Introduce azide or alkyne groups via esterification or amidation for click chemistry applications. For example, react the carboxylic acid moiety with propargylamine to install an alkyne handle. Couple this with E3 ligase ligands (e.g., thalidomide derivatives) using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Validate binding affinity via surface plasmon resonance (SPR) and proteasome degradation efficiency in cancer cell lines .

Q. What role does this compound play in improving 3D-printed ceramic inks?

  • Methodological Answer: As a rheology modifier, it reduces ink viscosity while enhancing particle dispersion in ceramic-filled inks. Optimize concentration (typically 0.5–2 wt%) using rheometric analysis (e.g., shear rate sweeps) to balance printability and post-sintering mechanical strength. Characterize ink stability via zeta potential measurements and thermal gravimetric analysis (TGA) to assess decomposition profiles .

Q. How do structural modifications at the methoxy or phenyl group affect the compound’s bioactivity?

  • Methodological Answer: Perform SAR studies by synthesizing analogs with substituents like halogens or methyl groups at the phenyl ring. Evaluate antimicrobial activity via MIC assays (e.g., against C. albicans) or anti-inflammatory effects through COX-2 inhibition assays. Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like cyclooxygenase, guiding rational design .

Key Notes

  • Safety protocols align with JIS Z 7253:2019 and EU REACH standards .
  • Synthetic methodologies prioritize scalability and reproducibility for academic-industrial collaboration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.